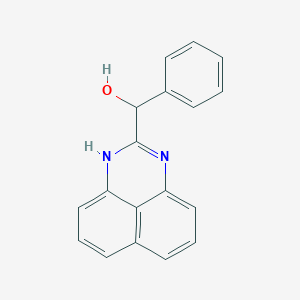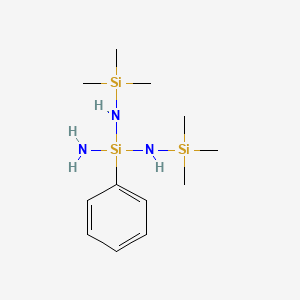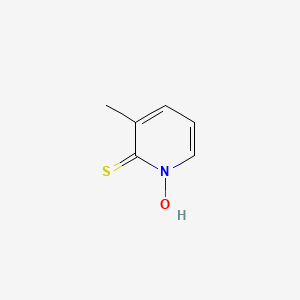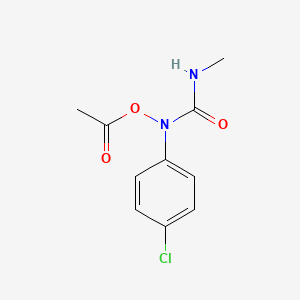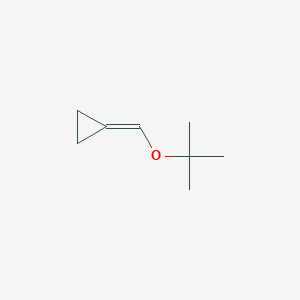
(tert-Butoxymethylidene)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Butoxymethylidene)cyclopropane is a unique organic compound characterized by its cyclopropane ring structure and a tert-butoxymethylidene substituent. Cyclopropane derivatives are known for their strained ring systems, which impart significant reactivity and make them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butoxymethylidene)cyclopropane typically involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. One common method is the reaction of tert-butyl diazoacetate with an alkene under rhodium or copper catalysis, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: (tert-Butoxymethylidene)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethylidene group, leading to the formation of different substituted cyclopropanes
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.
Substitution: Nucleophiles like sodium methoxide (NaOMe), methanol as solvent, reflux conditions.
Major Products: The major products formed from these reactions include epoxides, reduced cyclopropane derivatives, and various substituted cyclopropanes depending on the nucleophile used .
Scientific Research Applications
(tert-Butoxymethylidene)cyclopropane has found applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and agrochemicals
Mechanism of Action
The mechanism of action of (tert-Butoxymethylidene)cyclopropane involves its high reactivity due to the strained cyclopropane ring. This strain makes the compound susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects .
Comparison with Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring compound with similar strain but different reactivity.
Cyclopentane: A five-membered ring compound with less strain and different chemical properties
Uniqueness: (tert-Butoxymethylidene)cyclopropane is unique due to its tert-butoxymethylidene substituent, which imparts additional steric and electronic effects, enhancing its reactivity and making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
23230-90-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxymethylidenecyclopropane |
InChI |
InChI=1S/C8H14O/c1-8(2,3)9-6-7-4-5-7/h6H,4-5H2,1-3H3 |
InChI Key |
HTNYPZRNCTWUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC=C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


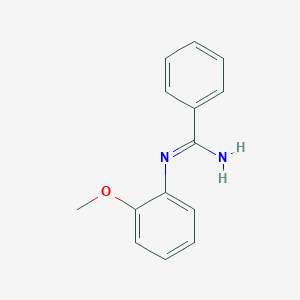
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)


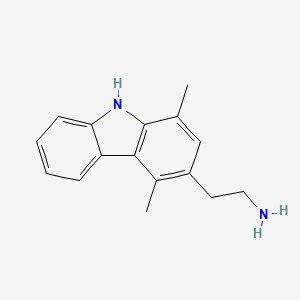
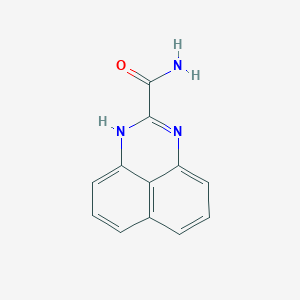
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
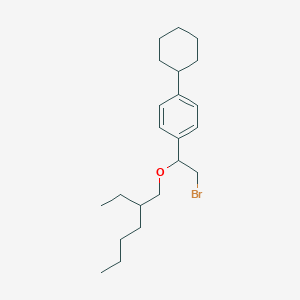
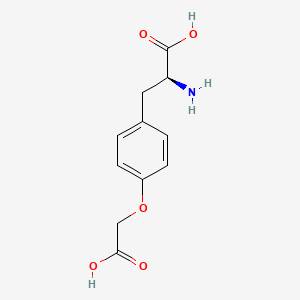
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
